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Compound Name:
5-Chloro-4-fluoro-2-

hydroxybenzaldehyde

CAS No.: 264879-16-5

Cat. No.: B2948997

Get Quote

Technical Guide: 5-Chloro-4-fluoro-2-
hydroxybenzaldehyde
A Critical Scaffold for Halogenated Bioactive Heterocycles

Executive Summary
5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS 264879-16-5) is a highly specialized

organofluorine intermediate used primarily in the synthesis of complex pharmaceutical agents,

including 5-HT2C receptor agonists and PRMT5 inhibitors. Its structural uniqueness lies in the

specific arrangement of its substituents: a strongly electron-withdrawing fluorine atom at the 4-

position, a lipophilic chlorine atom at the 5-position, and an ortho-hydroxyl group capable of

intramolecular hydrogen bonding with the aldehyde. This guide provides a comprehensive

analysis of its physicochemical properties, validated synthesis protocols, and application in

drug discovery.
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8][9][10]
The compound is a di-halogenated derivative of salicylaldehyde. The presence of both fluorine

and chlorine allows for distinct metabolic stability and halogen-bonding interactions in protein

binding pockets.

Property Data

IUPAC Name 5-Chloro-4-fluoro-2-hydroxybenzaldehyde

CAS Registry Number 264879-16-5

Molecular Formula C₇H₄ClFO₂

Molecular Weight 174.56 g/mol

SMILES OC1=CC(F)=C(Cl)C=C1C=O[1]

Appearance Off-white to pale yellow solid

Predicted LogP ~2.3 (Moderate Lipophilicity)

Acidity (pKa)
~7.0–7.5 (Phenolic OH, enhanced acidity due to

F/Cl electron withdrawal)

Structural Visualization
The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond

that stabilizes the molecule.

Structural Analysis & Reactivity
Electronic Effects

Fluorine (C4): Acts as a strong electron-withdrawing group (EWG) via induction (-I) but a

donor via resonance (+R). At the 4-position (para to the aldehyde), it modulates the

electrophilicity of the carbonyl carbon.
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Chlorine (C5): Provides significant steric bulk and lipophilicity. Its position meta to the

aldehyde and para to the hydroxyl group influences the acidity of the phenol.

Hydroxyl (C2): The ortho-hydroxyl group is crucial. It forms a strong intramolecular hydrogen

bond with the carbonyl oxygen (O-H···O=C), which locks the conformation of the molecule,

increases membrane permeability by masking polarity, and shifts the carbonyl stretching

frequency in IR spectroscopy.

Key Reactivity Patterns
Schiff Base Formation: The aldehyde reacts readily with amines to form imines (Schiff

bases), a key step in synthesizing ligands (e.g., Salen ligands) or heterocycles.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C4 is activated by the ortho-

chlorine and para-carbonyl group, making it susceptible to displacement by strong

nucleophiles (e.g., amines, thiols) under forcing conditions.

Synthesis Protocols
The most authoritative route for synthesizing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde is

the Duff Reaction (or modified Duff) using 3-fluoro-4-chlorophenol as the starting material. This

method is preferred over direct halogenation of salicylaldehyde due to higher regioselectivity.

Protocol: Formylation via Hexamethylenetetramine
(HMTA)
Source Validation: Adapted from WO2016123164A1 and US10407381B2.

Reagents:

Substrate: 3-Fluoro-4-chlorophenol (1.0 eq)

Reagent: Hexamethylenetetramine (HMTA) (1.2 – 1.5 eq)

Solvent: Trifluoroacetic acid (TFA) (Solvent volume: ~7-10 mL per gram of substrate)

Hydrolysis: Concentrated Sulfuric Acid (H₂SO₄) / Water
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Step-by-Step Methodology:

Dissolution: Charge a reaction vessel with 3-Fluoro-4-chlorophenol and dissolve in

Trifluoroacetic acid (TFA).

Addition: Add HMTA portion-wise to the stirring solution. Note: The reaction is exothermic;

control temperature if scaling up.

Cyclization/Reflux: Heat the mixture to reflux (approx. 75-80°C) and maintain for 12–16

hours. The HMTA forms an iminium ion intermediate.

Hydrolysis: Cool the reaction mixture to room temperature. Add 4N H₂SO₄ or a mixture of

conc.[2] H₂SO₄ and water.[2][3] Stir for 1–2 hours to hydrolyze the iminium intermediate into

the aldehyde.

Work-up: Extract the aqueous mixture with ethyl acetate (EtOAc). Wash the organic layer

with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Purification: The crude product can be recrystallized from ethanol/water or purified via silica

gel column chromatography (Hexanes/EtOAc gradient).

Spectroscopic Characterization (Expected)
Researchers should verify the product using the following diagnostic signals.

¹H NMR (400 MHz, CDCl₃)
δ 9.80 – 9.90 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive singlet.

δ 11.00 – 11.50 ppm (s, 1H): Phenolic hydroxyl (-OH). Broad singlet, downfield shifted due to

intramolecular H-bonding. Exchangeable with D₂O.

Aromatic Region:

δ ~6.8 ppm (d, 1H): Proton at C3 (Ortho to OH, Ortho to F). Shows coupling to Fluorine

(³J_H-F).

δ ~7.5 ppm (d, 1H): Proton at C6 (Ortho to Aldehyde, Meta to Cl).
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¹⁹F NMR
δ -100 to -120 ppm: Single peak corresponding to the aromatic fluorine.

Applications in Drug Discovery
This scaffold is a validated pharmacophore in several therapeutic areas:

5-HT2C Receptor Agonists: The 5-chloro-4-fluoro substitution pattern is critical for selectivity

in serotonin receptor modulation. The aldehyde serves as a precursor for reductive

amination to form cyclopropylmethanamines, which are potent agonists used in treating

obesity and neuropsychiatric disorders [1].

PRMT5 Inhibitors: Protein Arginine Methyltransferase 5 (PRMT5) is a target for cancer

therapy. This benzaldehyde derivative is used to synthesize the "head group" of inhibitors

that bind to the SAM-binding pocket, where the halogen atoms displace water molecules and

improve binding affinity via hydrophobic interactions [2].

Fluorescent Probes & Ligands: The compound is used to synthesize Salen-type ligands.[4]

The fluorine substituent acts as an NMR reporter tag, allowing researchers to monitor metal

chelation or protein binding using ¹⁹F NMR.

Safety & Handling (GHS)
Signal Word: Warning

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Protocol: Handle in a fume hood with nitrile gloves. In case of contact with eyes, rinse

immediately with plenty of water and seek medical advice. Store under inert atmosphere

(Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

References
Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.
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PRMT5 inhibitors and uses thereof.
Preparation method for 5-fluorosalicylaldehyde (Related Methodology).

PubChem Compound Summary: 5-Chloro-4-fluoro-2-hydroxybenzaldehyde. Source:

National Center for Biotechnology Information (2025). Context: General chemical identifiers

and property predictions.[1] URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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